tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

Structure and Properties

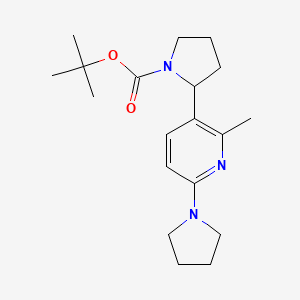

The compound tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid featuring a tert-butyl carbamate protective group. Its molecular formula is C₁₉H₂₉N₃O₂, with a calculated molecular weight of 331.46 g/mol. The pyridine core is substituted with a methyl group at position 2 and a pyrrolidin-1-yl moiety at position 6, while the pyrrolidine ring is linked to the pyridine at position 3. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic workflows. This structural motif is common in medicinal chemistry intermediates, where pyrrolidine and pyridine rings contribute to basicity and solubility .

Properties

Molecular Formula |

C19H29N3O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

tert-butyl 2-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O2/c1-14-15(9-10-17(20-14)21-11-5-6-12-21)16-8-7-13-22(16)18(23)24-19(2,3)4/h9-10,16H,5-8,11-13H2,1-4H3 |

InChI Key |

GSRNMXVKHLKEPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCC2)C3CCCN3C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes a series of substitutions and additions to introduce the pyrrolidine and tert-butyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine and pyrrolidine rings.

Reduction: Reduced forms of the compound, often leading to the removal of double bonds or reduction of functional groups.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is studied for its potential as a pharmacophore. It can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate with structurally analogous pyridine derivatives from the Catalog of Pyridine Compounds (2017).

Key Structural and Functional Differences

Substituent Chemistry: The target compound lacks halogen atoms (e.g., iodine, fluorine, bromine) present in analogs like the iodo- and bromo-substituted derivatives.

Molecular Weight and Price :

- The target compound has a lower molecular weight (331.46 g/mol) compared to halogenated analogs (e.g., 473.35 g/mol for the iodo derivative). This may correlate with improved solubility and bioavailability.

- Halogenated derivatives command higher prices ($400/g) due to costly halogenation steps and specialized handling requirements .

Functional Group Diversity: The hydroxymethyl group in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol offers a site for further derivatization (e.g., esterification), whereas the target compound’s tert-butyl carbamate is typically used as a protective group, limiting reactivity .

Research Implications

- Synthetic Utility : The absence of halogens in the target compound simplifies synthesis but limits its use in metal-catalyzed reactions. In contrast, bromo- or iodo-substituted analogs serve as versatile intermediates for generating complex architectures .

- Pharmacological Potential: Pyrrolidin-1-yl groups in all analogs enhance basicity and solubility, a critical feature for central nervous system (CNS)-targeting drug candidates. The target compound’s methyl group may confer metabolic stability compared to fluorinated derivatives, which are prone to oxidative defluorination .

Biological Activity

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of and a molecular weight of approximately 305.42 g/mol. Its structure includes a pyrrolidine ring and a pyridine moiety, contributing to its unique reactivity and solubility characteristics. The tert-butyl ester functional group enhances its chemical stability and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridine ring : Utilizing various reagents to introduce the pyrrolidine moiety.

- Esterification : The tert-butyl group is introduced through esterification reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anti-inflammatory Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives with pyridine rings have shown inhibition of COX enzymes, which are critical in inflammatory processes. The IC50 values for some related compounds were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Effects

Research has demonstrated that this class of compounds can exhibit antimicrobial activity against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.

Neuroprotective Properties

Recent findings suggest that similar compounds may act as GSK-3β inhibitors, which are relevant in neurodegenerative diseases. These compounds have been shown to restore cell viability in models of tau-induced neurodegeneration, indicating their potential for neuroprotective applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups, such as the tert-butyl ester and the pyrrolidine ring, significantly influences their pharmacological properties. Comparative studies reveal that modifications to these groups can enhance activity against targeted biological pathways.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| tert-butyl N-[3-(pyrrolidin-1-yloxy)propionamide] | Pyrrolidine ring | Potential analgesic | Amidic structure |

| tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate | Chlorinated pyridine | Antimicrobial | Halogen substitution |

| tert-butyl 3-pyridazinone | Pyridazine ring | Antimicrobial effects | Different heterocyclic structure |

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Anti-inflammatory Studies : In vivo models demonstrated that pyrimidine derivatives exhibited comparable efficacy to indomethacin in reducing edema, with ED50 values suggesting significant anti-inflammatory potential .

- Cancer Research : Compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and U-937, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate?

A common method involves coupling reactions using activating agents such as isobutyl chloroformate in dichloromethane (CH₂Cl₂) with DIPEA as a base. For example, carboxylate intermediates are reacted with amines under controlled conditions (0–20°C), followed by overnight stirring for complete conversion. Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) yields the product in ~59% yield . Alternative routes may use iodinated pyridine precursors, as seen in structurally similar compounds, to introduce substituents like pyrrolidin-1-yl groups .

Q. How is the compound characterized post-synthesis?

Characterization typically involves:

- NMR spectroscopy : Analysis of proton and carbon environments to confirm regiochemistry.

- IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches from the tert-butyl carbamate group).

- HRMS : Verification of molecular weight and fragmentation patterns.

- Melting point analysis : Ranges such as 114–116°C help assess purity .

Q. What purification methods are effective for this compound?

Flash chromatography on silica gel with gradient elution (e.g., 0–100% ethyl acetate/hexane) is standard. For intermediates prone to degradation, rapid isolation under inert atmospheres and low-temperature storage are recommended. Acid-base washes (0.1 M HCl, saturated NaHCO₃) remove unreacted starting materials .

Q. What safety precautions are recommended during synthesis?

- Avoid ignition sources (sparks, open flames) due to flammable solvents like CH₂Cl₂ .

- Use personal protective equipment (gloves, goggles) and work in fume hoods.

- Follow protocols for handling hygroscopic or air-sensitive intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like nucleophilic substitutions. Coupled with reaction path search algorithms, these models identify optimal conditions (e.g., solvent, temperature) to minimize trial-and-error experimentation. For example, ICReDD’s integrated approach combines computational screening with experimental validation to accelerate catalyst design .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to confirm connectivity.

- Solvent residues : Ensure thorough drying (e.g., Na₂SO₄) and high-vacuum removal of volatiles.

- Oxidative byproducts : Monitor reactions via LC-MS and adjust inert gas purging .

Q. What strategies improve yields in multi-step syntheses involving this compound?

- Stepwise monitoring : Use LC-MS to track intermediate formation (e.g., mixed anhydrides in coupling reactions) .

- Stoichiometric adjustments : Optimize equivalents of activating agents (e.g., isobutyl chloroformate) to reduce side reactions.

- Temperature control : Conduct exothermic steps (e.g., anhydride formation) under ice cooling .

Q. How can this compound serve as a scaffold for hybrid Lewis acid/base catalysis?

The pyrrolidine and pyridine moieties can coordinate metals (e.g., Cu, Pd) for asymmetric catalysis. Advanced studies might functionalize the tert-butyl carbamate group to introduce chiral ligands or immobilize the catalyst on solid supports. Reaction kinetics and enantioselectivity are evaluated using kinetic resolution experiments or DFT modeling .

Methodological Considerations

-

Key Reaction Parameters :

Parameter Typical Conditions Reference Solvent CH₂Cl₂, THF, or ethyl acetate Temperature 0°C to room temperature Activating Agents Isobutyl chloroformate, DIPEA Purification Flash chromatography, acid-base washes -

Critical Analytical Data :

- ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 2.30 (s, 3H, methyl), 3.20–3.50 (m, pyrrolidine protons) .

- HRMS : Calculated for C₁₉H₂₈N₃O₃ [M+H]⁺: 346.2121; Found: 346.2118 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.